d-glucose-6-phosphate disodium salt hydrate

Description

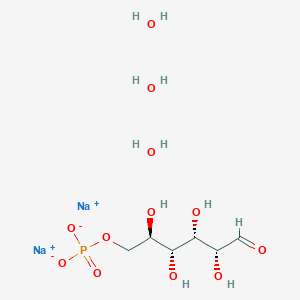

D-Glucose-6-phosphate disodium salt hydrate (G6P-Na₂, CAS 3671-99-6) is a phosphorylated derivative of glucose, critical in glycolysis and the pentose phosphate pathway. Its molecular formula is C₆H₁₁Na₂O₉P·xH₂O, with an anhydrous molecular weight of 304.10 g/mol . The compound is highly water-soluble (50 mg/mL in water) and typically stored at -20°C to maintain stability .

G6P-Na₂ serves as a substrate for glucose-6-phosphate dehydrogenase (G6PDH) in enzymatic assays, linking carbohydrate metabolism to NADPH production . It is also employed in structural studies, such as phosphorylation reactions to modify protein antigenicity. For example, in a 2017 study, G6P-Na₂ reduced parvalbumin antigenicity when reacted at a 1:4 mass ratio (protein:G6P-Na₂), 80°C for 80 minutes, inducing aggregation and secondary structural changes .

Properties

IUPAC Name |

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2/t3-,4+,5+,6+;;;;;/m0...../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWBOPYYRIRFFT-ZQNYHYCUSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Na2O12P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-99-6 | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucose 6-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

D-glucose-6-phosphate disodium salt hydrate can be synthesized by reacting D-glucose-6-phosphate with sodium bicarbonate. The reaction proceeds as follows: [ \text{D-glucose-6-phosphate} + \text{NaHCO}_3 \rightarrow \text{D-glucose-6-phosphate disodium} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the enzymatic phosphorylation of glucose using hexokinase or glucokinase. The resulting D-glucose-6-phosphate is then neutralized with sodium hydroxide to form the disodium salt. The product is subsequently crystallized and purified to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

D-glucose-6-phosphate disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 6-phosphogluconate in the presence of glucose-6-phosphate dehydrogenase.

Reduction: It can be reduced to glucose-6-phosphate in the presence of specific reductases.

Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Glucose-6-phosphate dehydrogenase, NADP+ as a cofactor.

Reduction: Specific reductases, NADPH as a cofactor.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 6-phosphogluconate.

Reduction: Glucose-6-phosphate.

Substitution: Various substituted glucose derivatives.

Scientific Research Applications

Biochemical Research

Role in Metabolic Pathways:

G6P is pivotal in glycolysis and the pentose phosphate pathway. It serves as a substrate for various enzymatic reactions, facilitating energy production and biosynthetic processes within cells. Understanding these pathways is essential for research into metabolic disorders.

Key Studies:

- A study on the F420-dependent glucose-6-phosphate dehydrogenase (FGD) revealed insights into the enzymatic mechanisms involving G6P, highlighting its role in the pentose phosphate pathway and its implications for mycobacterial metabolism .

Enzyme Activity Assays

Evaluation of Enzyme Function:

G6P is commonly used to assess the activity of enzymes such as hexokinase and glucose-6-phosphate dehydrogenase. These assays are vital for understanding metabolic pathways and developing therapies for conditions like diabetes.

Case Study:

- Research demonstrated that varying concentrations of G6P impacted enzyme kinetics significantly, showcasing its importance in determining enzyme efficiency and function under different physiological conditions .

Cell Culture Media

Support for Cell Growth:

In cell culture applications, G6P is added to media to provide essential nutrients that promote cell viability and function. Its role as a glucose source supports various cell types, enhancing experimental outcomes in biological research.

Application Examples:

- G6P has been utilized in culturing mammalian cells where it supports metabolic activities essential for cell proliferation and differentiation.

Pharmaceutical Development

Drug Formulation:

G6P plays a critical role in developing pharmaceuticals targeting metabolic diseases. Its ability to mimic natural glucose metabolism makes it an attractive candidate for drug formulations aimed at managing diabetes and related disorders.

Research Insights:

- Studies have shown that incorporating G6P into drug formulations can enhance therapeutic efficacy by ensuring better glucose regulation within the body .

Diagnostic Applications

Glucose Measurement:

G6P is employed in diagnostic kits to measure glucose levels in biological samples, aiding in diabetes management. Its presence in diagnostic assays ensures accurate monitoring of glucose metabolism.

Diagnostic Case Studies:

- Various studies have validated the use of G6P in clinical settings, demonstrating its effectiveness in providing reliable glucose measurements that are crucial for patient care .

Mechanism of Action

D-glucose-6-phosphate disodium salt hydrate exerts its effects by serving as a substrate for various enzymes involved in metabolic pathways. It is phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. In these pathways, it undergoes further enzymatic reactions to produce energy and metabolic intermediates .

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Phosphate Group

Key Findings :

- Phosphate Position : G6P is central to energy metabolism, while G1P participates in anabolic pathways like glycogen synthesis . F6P, an isomer of G6P, is a precursor for fructose-1,6-bisphosphate in glycolysis .

- Functional Impact : In phosphorylation studies, G6P-Na₂ induces protein aggregation and antigenicity reduction, whereas G1P is used to study phosphate-group interactions without side-chain interference .

Salt Forms: Sodium vs. Potassium

Key Findings :

- Cation Effects : Sodium salts are preferred in buffered systems (e.g., enzymatic assays), while potassium salts may alter solubility and ion compatibility .

- Safety : The dipotassium form carries specific organ toxicity risks, requiring stringent handling (e.g., avoiding inhalation) .

Functional Analogues: Alternative Phosphate Sugars

Key Findings :

Biological Activity

D-Glucose-6-phosphate disodium salt hydrate, commonly referred to as glucose 6-phosphate, is a crucial metabolite in cellular metabolism. This compound plays an essential role in various biochemical pathways, particularly glycolysis and the pentose phosphate pathway. Understanding its biological activity is vital for comprehending metabolic processes and potential therapeutic applications.

- Chemical Formula : CHNaOP·xHO

- Molecular Weight : 310.06 g/mol (anhydrous basis)

- Solubility : Soluble in distilled water or dilute buffer solutions.

D-Glucose-6-phosphate is characterized by a phosphate group attached to the sixth carbon of the glucose molecule, which significantly alters its reactivity and biological function compared to glucose itself .

Metabolic Pathways

D-Glucose-6-phosphate serves as a substrate in several key metabolic pathways:

- Glycolysis : It is an intermediate in the glycolytic pathway, where it is converted into fructose 6-phosphate by the enzyme phosphoglucose isomerase.

- Pentose Phosphate Pathway : It acts as a substrate for glucose-6-phosphate dehydrogenase, leading to the production of NADPH and ribose-5-phosphate, essential for nucleotide synthesis and antioxidant defense.

- Glycogenesis : It can be converted into glycogen for energy storage, particularly in liver and muscle tissues.

Biological Functions

The biological activities of D-glucose-6-phosphate can be summarized as follows:

- Energy Production : It is pivotal in energy metabolism, facilitating ATP production through glycolysis.

- Antioxidant Role : By participating in the pentose phosphate pathway, it contributes to the generation of NADPH, which is crucial for maintaining cellular redox balance and detoxifying reactive oxygen species .

- Biosynthesis of Macromolecules : It provides ribose sugars for nucleotide synthesis, impacting DNA and RNA production.

Table 1: Summary of Biological Activities

| Pathway | Key Enzymes | Main Products | Importance |

|---|---|---|---|

| Glycolysis | Phosphoglucose isomerase | Fructose 6-phosphate | Energy production |

| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | NADPH, Ribose 5-phosphate | Antioxidant defense, nucleotide synthesis |

| Glycogenesis | Glycogen synthase | Glycogen | Energy storage |

Case Study: Role in Cancer Metabolism

A study published in Nature Reviews Cancer highlighted how cancer cells often exhibit altered glucose metabolism, including increased flux through the pentose phosphate pathway. This adaptation allows cancer cells to meet their elevated biosynthetic demands and resist oxidative stress . D-glucose-6-phosphate's role in this context underscores its potential as a target for therapeutic intervention.

Clinical Applications

Research has also explored the implications of D-glucose-6-phosphate in various diseases:

- Diabetes Management : Modulating glucose metabolism using D-glucose-6-phosphate may offer new avenues for managing blood sugar levels.

- Cancer Therapy : Targeting metabolic pathways involving D-glucose-6-phosphate could enhance the efficacy of existing cancer treatments by disrupting energy supply to tumor cells .

Q & A

Q. How can the purity of D-glucose-6-phosphate disodium salt hydrate be assessed in laboratory settings?

Purity is typically determined using high-performance liquid chromatography (HPLC) with ≥98% purity as a standard benchmark. The compound should exhibit a single peak in chromatograms, with impurities such as fructose 1,6-diphosphate (<0.05 mol%) and glucose 1-phosphate (<1.5 mol%) quantified via retention time comparison .

Q. What are the solubility and storage recommendations for this compound?

The compound is highly water-soluble (50 mg/mL in water, clear and colorless) but degrades at room temperature. Storage at −20°C is critical to prevent hydrolysis and maintain stability. Solutions should be prepared fresh or aliquoted to avoid repeated freeze-thaw cycles .

Q. What are the primary applications of this compound in biochemical assays?

It serves as a substrate for glucose-6-phosphate dehydrogenase (G6PDH) in enzymatic assays, enabling NADPH production for spectrophotometric quantification. It is also used in metabolic pathway studies (e.g., glycolysis, pentose phosphate pathway) and as a reference standard in NMR-based metabolomics with creatine as an internal calibrator .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to its stability under varying pH conditions?

Discrepancies in stability may arise from differences in buffer composition or cation traces (13.5–16.7% sodium content). Methodologically, use phosphate-buffered saline (PBS) in D₂O to standardize pH and ionic strength. Monitor degradation via ¹H-NMR by tracking the disappearance of the anomeric proton signal at δ 5.2–5.4 ppm .

Q. What advanced techniques are recommended for quantifying D-glucose-6-phosphate in complex biological matrices?

Liquid chromatography coupled with surface-enhanced Raman spectroscopy (LC-SERS) provides high sensitivity and specificity. Pre-column derivatization with acetonitrile enhances separation, while SERS detection at 415 nm (phosphate-specific bands) minimizes interference from co-eluting metabolites .

Q. How does the compound’s role in the pentose phosphate pathway influence experimental design for redox balance studies?

Researchers must account for NADPH/NADP⁺ ratios when using the compound to modulate cellular redox states. Couple G6PDH activity assays with real-time NADPH fluorescence (ex: 340 nm, em: 460 nm) to validate pathway activity. Control for competing pathways (e.g., glycolysis) using specific inhibitors like 6-aminonicotinamide .

Q. What are the methodological challenges in distinguishing D-glucose-6-phosphate from structural isomers (e.g., fructose-6-phosphate) in metabolic flux analysis?

Use enzymatic differentiation: G6PDH selectively oxidizes D-glucose-6-phosphate but not fructose-6-phosphate. Alternatively, employ ion-pair chromatography with a C18 column and 10 mM ammonium acetate (pH 9.0) to achieve baseline separation of isomers .

Q. How can researchers ensure batch-to-batch consistency in experiments requiring high-purity D-glucose-6-phosphate?

Validate each batch via ¹³C-NMR to confirm the absence of fructose-1,6-diphosphate (a common impurity). Quantify sodium content (13.5–16.7% by dry weight) using atomic absorption spectroscopy to ensure consistent cation levels, which affect enzymatic kinetics .

Methodological Notes

- Contradictions in Purity Standards : HPLC purity thresholds vary slightly (≥98% vs. ≥99%) depending on supplier protocols. Cross-validate with enzymatic activity assays to confirm functional purity .

- Pathway Cross-Talk : When studying the pentose phosphate pathway, account for Entner-Doudoroff pathway interference by using bacterial-specific inhibitors in eukaryotic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.